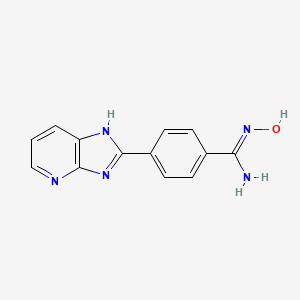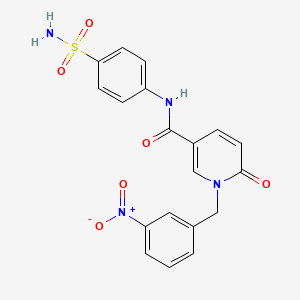
1-(3-nitrobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to contain several functional groups, including a nitro group (-NO2), a carboxamide group (-CONH2), a sulfamoyl group (-SO2NH2), and a pyridine ring. These groups could potentially confer a variety of chemical properties to the compound, depending on their arrangement and the overall structure of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring suggests that the compound may have aromatic properties. The nitro, carboxamide, and sulfamoyl groups are polar, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its exact structure and the conditions under which it’s reacted. Generally, nitro groups can participate in reduction reactions to form amines, and carboxamides can be hydrolyzed to form carboxylic acids and amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some properties that could be predicted include its polarity (likely polar due to the presence of several polar functional groups), its solubility in various solvents, and its melting and boiling points .Applications De Recherche Scientifique
Chemical Reactions and Derivatives
- Ethylamine and ethanolamine react with carbapenem-derived p-nitrobenzyl esters, leading to the opening of the β-lactam ring and simultaneous amidation of the ester groups. This results in the formation of enantiomerically pure pyrrolidine derivatives, which have potential applications in various chemical syntheses (Valiullina et al., 2020).
Biological Evaluation and Drug Development
- Compounds similar to the queried chemical, such as derivatives of 6-oxo-pyridine-3-carboxamide, were synthesized and evaluated as antibacterial and antifungal agents. Their antimicrobial evaluation showed broad-spectrum antibacterial activity, and QSAR studies helped understand the molecular properties controlling their activities (El-Sehrawi et al., 2015).
Structural and Conformational Studies
- The crystal structure and molecular conformation of solvated derivatives of this compound, synthesized as potential antineoplastic agents, have been studied through X-ray analysis. These studies provide insights into the physical and chemical characteristics of the compound, which are crucial for its applications in drug design (Banerjee et al., 2002).
Antitubercular Activity
- Dihydropyridine derivatives, similar in structure to the queried compound, have shown significant antitubercular activity. This is particularly relevant for designing new therapeutic agents against tuberculosis (Iman et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
1-[(3-nitrophenyl)methyl]-6-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S/c20-30(28,29)17-7-5-15(6-8-17)21-19(25)14-4-9-18(24)22(12-14)11-13-2-1-3-16(10-13)23(26)27/h1-10,12H,11H2,(H,21,25)(H2,20,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZUZPDLVOPGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2422999.png)
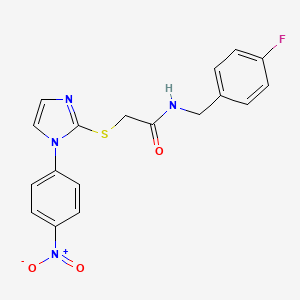
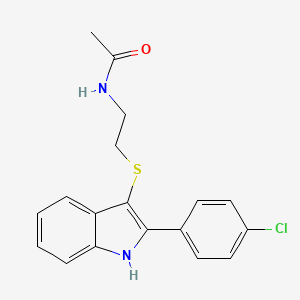
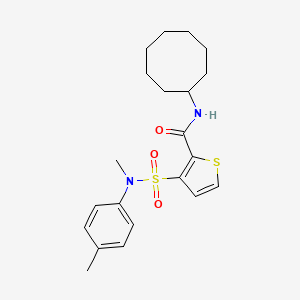
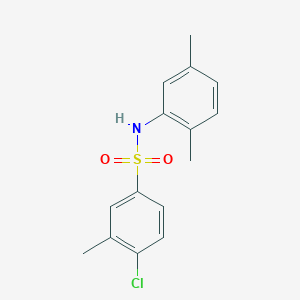
![2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2423005.png)

![2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2423011.png)
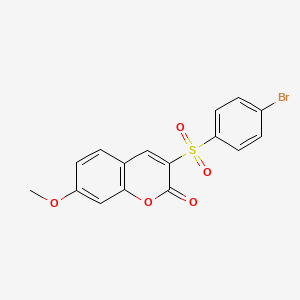
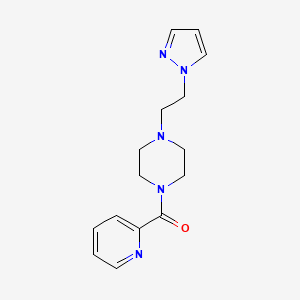
![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)

![1-[4-(Pyrrolidine-1-sulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2423019.png)
